molecular formula C15H16Cl2N2O4S B12487493 N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12487493
M. Wt: 391.3 g/mol
InChI Key: WXQQMLIPIVCHRE-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that features a dichlorophenyl group, a furan ring, and a methylsulfonyl group attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and furan-2-ylmethyl intermediates, followed by their coupling with alaninamide under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dichlorophenyl group can be reduced to form chlorophenyl derivatives.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include furanones, chlorophenyl derivatives, and substituted sulfonyl compounds.

Scientific Research Applications

N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring and methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(2,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(ethylsulfonyl)alaninamide

Uniqueness

N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16Cl2N2O4S

Molecular Weight

391.3 g/mol

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C15H16Cl2N2O4S/c1-10(15(20)18-9-12-4-3-7-23-12)19(24(2,21)22)14-8-11(16)5-6-13(14)17/h3-8,10H,9H2,1-2H3,(H,18,20)

InChI Key

WXQQMLIPIVCHRE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

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